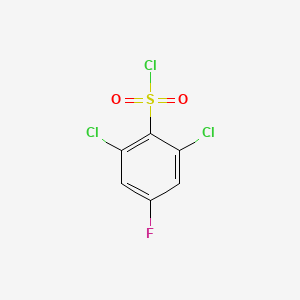

2,6-Dichloro-4-fluorobenzenesulfonyl chloride

Beschreibung

Eigenschaften

IUPAC Name |

2,6-dichloro-4-fluorobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2Cl3FO2S/c7-4-1-3(10)2-5(8)6(4)13(9,11)12/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHYMVBIIFENJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1Cl)S(=O)(=O)Cl)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2Cl3FO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10679322 | |

| Record name | 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88972-04-7 | |

| Record name | 2,6-Dichloro-4-fluorobenzene-1-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10679322 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

chemical structure of 2,6-dichloro-4-fluorobenzenesulfonyl chloride

This guide provides an in-depth technical analysis of 2,6-dichloro-4-fluorobenzenesulfonyl chloride , a specialized "privileged scaffold" in medicinal chemistry. It is structured to serve researchers requiring actionable data on synthesis, reactivity, and structural properties.

Part 1: Structural Anatomy & The "Warhead" Concept

The Privileged Scaffold

2,6-dichloro-4-fluorobenzenesulfonyl chloride (CAS: 88972-04-7 ) is not merely a reagent; it is a multifunctional electrophile . Its utility stems from the interplay between the highly reactive sulfonyl chloride moiety and the electron-deficient aromatic ring, which is primed for further diversification via Nucleophilic Aromatic Substitution (SNAr).

Electronic & Steric Map

The molecule features a "push-pull" electronic landscape defined by three key zones:

-

The Electrophilic Anchor (Position 1 - SO₂Cl):

-

Reactivity: High. The sulfonyl sulfur is strongly electrophilic.[1]

-

Steric Environment: The flanking chlorine atoms at positions 2 and 6 create a significant "Ortho Effect." This steric bulk protects the formed sulfonamide bond from metabolic hydrolysis and enzymatic cleavage, a desirable trait in drug design (e.g., increasing half-life). However, it also imposes kinetic barriers during the initial coupling with bulky amines.

-

-

The Inductive Deactivators (Positions 2, 6 - Cl):

-

Role: The two chlorine atoms exert a strong inductive withdrawing effect (-I), significantly lowering the electron density of the benzene ring. This makes the ring susceptible to nucleophilic attack.[1]

-

-

The SNAr Warhead (Position 4 - F):

-

Mechanism: The fluorine atom at the para position is activated by the combined electron-withdrawing power of the sulfonyl group (

) and the meta-chlorines. -

Utility: Unlike stable aryl fluorides, this specific fluorine can be displaced by nucleophiles (amines, thiols) under mild conditions, allowing for "late-stage functionalization" of the aromatic core after the sulfonamide bond has been formed.

-

Visualization: Structural Logic & Reactivity Zones

Caption: Functional map of 2,6-dichloro-4-fluorobenzenesulfonyl chloride showing the interplay between steric shielding and electronic activation.

Part 2: Synthesis & Manufacturing

Direct chlorosulfonation of 1-fluoro-3,5-dichlorobenzene is often regiochemically ambiguous and low-yielding due to the deactivated ring. The Meerwein Sulfonation (via Diazotization) is the "Gold Standard" protocol for high purity and regiocontrol.

The Meerwein Protocol (Diazotization-Chlorosulfonation)

Precursor: 4-Amino-3,5-dichlorofluorobenzene (3,5-dichloro-4-fluoroaniline).

Step-by-Step Methodology

-

Diazotization:

-

Reagents: 3,5-dichloro-4-fluoroaniline (1.0 eq), NaNO₂ (1.1 eq), HCl (conc.), H₂O/Acetic Acid.

-

Procedure: Dissolve aniline in acid mixture at -5°C. Add aqueous NaNO₂ dropwise, maintaining temperature < 0°C. Stir for 30 mins to generate the diazonium salt (Ar-N₂⁺Cl⁻).

-

Critical Check: Ensure solution remains clear; turbidity indicates instability.

-

-

Chlorosulfonation (The Sandmeyer-type Step):

-

Reagents: SO₂ (gas) or Na₂S₂O₅, CuCl₂ (cat.), Acetic Acid.

-

Procedure: Saturate glacial acetic acid with SO₂ gas (or generate in situ). Add CuCl₂ catalyst (0.05 eq). Slowly introduce the cold diazonium solution into the SO₂ mixture.

-

Observation: Vigorous evolution of N₂ gas indicates successful sulfonyl chloride formation.

-

Workup: Pour onto crushed ice. The product precipitates as a solid. Filter, wash with cold water, and dry in vacuo.

-

Quantitative Data: Physical Properties

| Property | Value | Notes |

| CAS Number | 88972-04-7 | Distinct from mono-chloro analogs.[2] |

| Molecular Formula | C₆H₂Cl₃FO₂S | MW: 263.50 g/mol |

| Appearance | White to off-white solid | Crystalline |

| Melting Point | ~50–55 °C | Estimated based on 2,6-dichloro analog (53-56°C). |

| Solubility | DCM, THF, EtOAc | Hydrolyzes in water/alcohols. |

| Storage | 2–8 °C, Inert Gas | Moisture sensitive; store under Nitrogen/Argon.[3] |

Part 3: Reactivity Profile & Experimental Protocols

Reaction 1: Sulfonamide Coupling (The Primary Route)

The 2,6-dichloro substitution creates a "steric gate." Standard conditions (RT, 1-2 hours) often fail for bulky amines.

Optimized Protocol:

-

Solvent: Anhydrous DCM or THF.

-

Base: Pyridine (2.0 eq) or Et₃N (2.5 eq) + DMAP (0.1 eq catalyst).

-

Procedure:

-

Dissolve amine (1.0 eq) and base in solvent. Cool to 0°C.[4]

-

Add 2,6-dichloro-4-fluorobenzenesulfonyl chloride (1.1 eq) dissolved in minimal solvent dropwise.

-

Critical Step: Allow to warm to Room Temp and stir for 12–24 hours . (Extended time required due to steric hindrance).

-

Monitoring: TLC (Hexane/EtOAc 3:1).

-

Quench: Dilute HCl (1M) wash removes pyridine and unreacted amine.

-

Reaction 2: SNAr Fluorine Displacement (The Secondary Route)

Once the sulfonamide is formed, the 4-fluoro group becomes a target for nucleophilic displacement, allowing the synthesis of complex biaryl ethers or anilines.

Protocol:

-

Reagents: Sulfonamide intermediate (1.0 eq), Nucleophile (e.g., Morpholine, Thiophenol), K₂CO₃ (2.0 eq).

-

Solvent: DMF or DMSO (Polar aprotic is essential).

-

Conditions: Heat to 80–100°C for 4–6 hours.

-

Mechanism: The sulfonyl group stabilizes the Meisenheimer complex intermediate, facilitating the loss of fluoride.

Visualization: Synthetic Workflow

Caption: Step-wise synthesis via Meerwein reaction and subsequent divergent functionalization pathways.

Part 4: Safety & Handling (MSDS Summary)

-

Hazards: Corrosive (Skin Corr.[5] 1B), Causes severe eye damage (H314). Reacts violently with water to release HCl and sulfonic acids.

-

PPE: Face shield, chemically resistant gloves (Nitrile/Neoprene), and respirator if dust/aerosol is present.

-

Spill Control: Do not use water. Neutralize with sodium bicarbonate or lime. Absorb with dry sand/earth.

References

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 522183, 2,6-Dichlorobenzenesulfonyl chloride. Retrieved from [Link]

-

Macmillan Group. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines. Princeton University. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,6-Dichlorobenzenesulfonylchloride | C6H3Cl3O2S | CID 522183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. 2,6-Difluorobenzenesulfonyl chloride | C6H3ClF2O2S | CID 2734271 - PubChem [pubchem.ncbi.nlm.nih.gov]

Navigating the Synthesis Landscape: A Technical Safety Guide to 2,6-dichloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical and agrochemical synthesis, 2,6-dichloro-4-fluorobenzenesulfonyl chloride stands as a key intermediate, valued for its reactive sulfonyl chloride group and the specific substitution pattern on the benzene ring. However, its utility in forging complex molecules is intrinsically linked to its hazardous nature. This guide, compiled by a Senior Application Scientist, moves beyond a standard safety data sheet (SDS) to provide a deep, practical understanding of the causality behind safety protocols, ensuring a self-validating system of laboratory safety.

Compound Identification and Physicochemical Profile

Understanding the fundamental properties of 2,6-dichloro-4-fluorobenzenesulfonyl chloride is the first step in a robust safety assessment. While a comprehensive, publicly available SDS for this specific compound is limited, data from suppliers and analogous compounds provide a clear safety profile.

| Property | Value | Source |

| CAS Number | 88972-04-7 | [1][2] |

| Molecular Formula | C₆H₂Cl₃FO₂S | [1][2] |

| Molecular Weight | 263.50 g/mol | [1][2] |

| Appearance | Data for analogous compounds suggest a solid or liquid (low melting solid).[3] | - |

| Reactivity | Reacts violently with water, moisture-sensitive.[4][5] | - |

Hazard Identification and GHS Classification: A Corrosive Threat

The primary and most immediate danger of 2,6-dichloro-4-fluorobenzenesulfonyl chloride is its corrosivity. The Globally Harmonized System (GHS) classification, based on available data, underscores this hazard.

-

GHS Pictogram:

-

-

Signal Word: Danger

-

-

-

Hazard Statements:

-

H314: Causes severe skin burns and eye damage. [1]This is the cornerstone of its hazard profile. The sulfonyl chloride moiety is highly electrophilic and will readily react with nucleophiles on biological tissues, such as amines and thiols in proteins, leading to rapid tissue destruction.

-

-

Precautionary Statements (Selected):

-

P260: Do not breathe dust/fume/gas/mist/vapors/spray. [1] * P280: Wear protective gloves/protective clothing/eye protection/face protection. [1] * P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting. [1] * P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower. [1] - P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. [4] The following diagram illustrates the logical flow of hazard identification leading to necessary precautions.

-

Caption: GHS Hazard and Precautionary Flow.

The Chemistry of Reactivity: Understanding the "Why"

The hazardous nature of 2,6-dichloro-4-fluorobenzenesulfonyl chloride is a direct consequence of its chemical reactivity. The sulfonyl chloride group (-SO₂Cl) is a potent electrophile.

-

Reaction with Water: This is the most critical reaction to control. Sulfonyl chlorides react vigorously, and often violently, with water and other protic solvents to produce hydrochloric acid (HCl) and the corresponding sulfonic acid. [5][6]This reaction is exothermic and the liberation of corrosive HCl gas presents a significant inhalation hazard.

-

Reaction with Nucleophiles: It will react readily with other nucleophiles such as alcohols, amines, and thiols. [6]This is the basis for its synthetic utility but also a primary cause of its biological tissue damage.

This reactivity profile dictates the stringent requirements for handling and storage.

Protocols for Safe Handling and Storage: A Validating System

A self-validating safety system is one where the protocols inherently prevent exposure and mitigate risk.

Engineering Controls: The First Line of Defense

-

Fume Hood: All manipulations of 2,6-dichloro-4-fluorobenzenesulfonyl chloride must be performed in a certified chemical fume hood to control corrosive vapors and dust. [7]2. Ventilation: Ensure good general laboratory ventilation to supplement the fume hood. [7]3. Inert Atmosphere: For reactions sensitive to moisture and to prevent degradation, handling under an inert atmosphere (e.g., nitrogen or argon) is best practice. [4]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is non-negotiable and must be based on the high corrosivity of the compound.

| PPE Item | Specifications | Rationale |

| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the liquid and corrosive vapors which can cause severe eye damage, including blindness. [8] |

| Hand Protection | Chemical-resistant gloves (e.g., butyl rubber or Viton). Nitrile gloves may offer limited protection and should be changed immediately upon contact. | Prevents skin contact which leads to severe chemical burns. [4][8] |

| Body Protection | A chemical-resistant lab coat, worn over long-sleeved clothing and closed-toe shoes. For larger quantities, a chemical-resistant apron is also required. | Protects skin from accidental spills and splashes. [4][7] |

| Respiratory Protection | A NIOSH-approved respirator with an acid gas cartridge may be necessary for non-routine operations or in case of ventilation failure. [4] | Protects against inhalation of corrosive vapors and HCl gas produced upon contact with moisture. |

The following workflow diagram outlines the mandatory PPE selection process before handling the compound.

Caption: Mandatory PPE Selection Workflow.

Storage

-

Container: Keep in a tightly closed, original container. [7]* Environment: Store in a cool, dry, well-ventilated area designated for corrosive materials. [4]* Incompatibilities: Segregate from water, bases, amines, and strong oxidizing agents. [5]

Emergency Procedures: Rapid and Informed Response

In the event of an accidental exposure or spill, a swift and correct response is critical to minimizing harm.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. [4] |

| Skin Contact | Immediately remove all contaminated clothing. Flush skin with plenty of water for at least 15 minutes. Seek immediate medical attention. [4] |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [8] |

| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Seek immediate medical attention. [4] |

Accidental Release Measures

-

Evacuate: Immediately clear the area of all non-essential personnel.

-

Ventilate: Ensure the area is well-ventilated, if safe to do so.

-

Contain: Wearing full PPE, contain the spill using an inert absorbent material such as vermiculite or sand. Do not use combustible materials like paper towels.

-

Neutralize (with caution): For small spills, cautiously neutralize with a weak base like sodium bicarbonate. Be aware that this may cause frothing and gas evolution.

-

Collect: Carefully scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

-

Report: Report the incident to the appropriate environmental health and safety personnel.

Toxicological Information: Data from Analogs

-

Acute Toxicity: Harmful if swallowed. The oral LD50 for benzenesulfonyl chloride in rats is 1960 mg/kg. [6][9]* Skin Corrosion/Irritation: Causes severe skin burns (Category 1B or 1C). [7][8][9]* Serious Eye Damage/Irritation: Causes serious eye damage (Category 1). [7][8][9]* Carcinogenicity and Mutagenicity: No data available to suggest carcinogenic or mutagenic effects. [8] The primary toxicological concern remains acute tissue damage due to corrosivity.

Disposal Considerations

All waste containing 2,6-dichloro-4-fluorobenzenesulfonyl chloride must be treated as hazardous waste.

-

Containerize: Collect all waste material (including contaminated absorbents) in a designated, properly labeled, and sealed hazardous waste container.

-

Labeling: Clearly label the container with the chemical name and associated hazards.

-

Disposal: Dispose of the waste through a licensed hazardous waste disposal company, in accordance with all local, state, and federal regulations. Do not dispose of down the drain.

By understanding the chemical principles that drive the hazards of 2,6-dichloro-4-fluorobenzenesulfonyl chloride and by implementing these robust, multi-layered safety protocols, researchers can confidently and safely leverage its synthetic capabilities.

References

Sources

- 1. 2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride | 88972-04-7 [m.chemicalbook.com]

- 2. 88972-04-7|2,6-Dichloro-4-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. assets.thermofisher.com [assets.thermofisher.com]

- 5. fishersci.com [fishersci.com]

- 6. sfdchem.com [sfdchem.com]

- 7. tcichemicals.com [tcichemicals.com]

- 8. fishersci.com [fishersci.com]

- 9. tcichemicals.com [tcichemicals.com]

An In-depth Technical Guide to the Physicochemical Characterization of 2,6-dichloro-4-fluorobenzenesulfonyl chloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

Introduction: The Significance of Substituted Aryl Sulfonyl Chlorides

Aryl sulfonyl chlorides are a critical class of reagents in organic synthesis, most notably for the formation of sulfonamides and sulfonate esters. The incorporation of halogen substituents on the aromatic ring, such as in 2,6-dichloro-4-fluorobenzenesulfonyl chloride, significantly influences the reactivity and physicochemical properties of the molecule. These modifications are of particular interest in drug discovery and materials science, where precise control over molecular architecture is paramount. Understanding the fundamental properties of these building blocks, such as their melting point, is a cornerstone of their effective application.

Physicochemical Properties of 2,6-dichloro-4-fluorobenzenesulfonyl chloride

A thorough understanding of a compound's physicochemical properties is essential for its safe handling, storage, and application in synthetic protocols.

Molecular Structure and Properties

-

IUPAC Name: 2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride

-

Molecular Weight: 263.50 g/mol [1]

Predicted and Analogous Melting Point Data

A definitive melting point for 2,6-dichloro-4-fluorobenzenesulfonyl chloride is not prominently reported in publicly available literature. However, by examining structurally similar compounds, we can establish a reasonable estimate for its melting point range. The melting point of a crystalline solid is influenced by factors such as molecular symmetry, intermolecular forces (e.g., dipole-dipole interactions, van der Waals forces), and crystal packing efficiency.

| Compound | CAS Number | Melting Point (°C) |

| 2-Chloro-4-fluorobenzenesulfonyl chloride | 85958-57-2 | 28-31 |

| 4-Chloro-2-fluorobenzenesulfonyl chloride | 141337-26-0 | 34-38 |

| 4-Fluorobenzenesulfonyl chloride | 349-88-2 | 33-38[3] |

| 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 | Liquid at room temperature[4][5] |

Table 1: Melting points of structurally related benzenesulfonyl chlorides.

Based on the data from these analogs, it is highly probable that 2,6-dichloro-4-fluorobenzenesulfonyl chloride is a solid at room temperature with a relatively low melting point, likely in the range of 30-50°C. The presence of two chlorine atoms in the ortho positions may influence crystal packing and intermolecular interactions, leading to a melting point within this estimated range.

Synthesis and Purification of Aryl Sulfonyl Chlorides

The synthesis of aryl sulfonyl chlorides can be achieved through several established methods. The choice of a specific route often depends on the availability of starting materials and the desired scale of the reaction.

Synthetic Pathways

A common and effective method for the synthesis of aryl sulfonyl chlorides is the chlorosulfonation of the corresponding aromatic compound. For 2,6-dichloro-4-fluorobenzenesulfonyl chloride, a plausible synthetic route would involve the chlorosulfonation of 1,3-dichloro-5-fluorobenzene.

Alternatively, a Sandmeyer-type reaction starting from the corresponding aniline (2,6-dichloro-4-fluoroaniline) can be employed. This involves diazotization of the aniline followed by reaction with sulfur dioxide in the presence of a copper(I) chloride catalyst.[6]

Caption: A general workflow for the synthesis and purification of aryl sulfonyl chlorides.

Experimental Protocol: Purification of Aryl Sulfonyl Chlorides

The purification of aryl sulfonyl chlorides is crucial to remove impurities such as the corresponding sulfonic acid and residual starting materials.

Step-by-Step Methodology:

-

Dissolution: Dissolve the crude aryl sulfonyl chloride in a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Aqueous Wash: Transfer the organic solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate to neutralize and remove any acidic impurities.

-

Brine Wash: Perform a subsequent wash with a saturated aqueous solution of sodium chloride (brine) to remove residual water.

-

Drying: Dry the organic layer over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

-

Final Purification: The purified aryl sulfonyl chloride can be further purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by vacuum distillation.[7][8]

Analytical Characterization

A combination of spectroscopic and chromatographic techniques is essential for the comprehensive characterization of 2,6-dichloro-4-fluorobenzenesulfonyl chloride.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for confirming the molecular structure. The aromatic region of the ¹H NMR spectrum and the carbon signals in the ¹³C NMR spectrum will be characteristic of the substitution pattern.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the sulfonyl chloride group (S=O stretching) typically in the regions of 1370-1380 cm⁻¹ (asymmetric) and 1170-1190 cm⁻¹ (symmetric).

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a roughly 3:1 ratio) will be observable in the mass spectrum, providing further structural confirmation.[9]

Chromatographic Analysis

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a suitable technique for assessing the purity of volatile and thermally stable sulfonyl chlorides.[9]

-

High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a UV detector, is a versatile method for purity determination. A reversed-phase C18 column with a mobile phase of acetonitrile and water is a common starting point for method development.

Experimental Determination of Melting Point Range

The melting point of a pure crystalline solid is a sharp, well-defined temperature at which the substance transitions from the solid to the liquid phase. For impure substances, the melting point is typically depressed and occurs over a wider range.[10]

Principle of Melting Point Determination

The determination of a melting point range involves heating a small, powdered sample of the compound and observing the temperatures at which melting begins and is complete. This range provides a valuable indication of the compound's purity.[11]

Experimental Workflow: Capillary Method

The capillary method is a widely used and reliable technique for determining the melting point of a solid organic compound.[12]

Caption: A step-by-step workflow for melting point determination using the capillary method.

Detailed Protocol:

-

Sample Preparation: Ensure the sample of 2,6-dichloro-4-fluorobenzenesulfonyl chloride is thoroughly dried and finely powdered.

-

Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount. Invert the tube and tap the sealed end on a hard surface to pack the sample into the bottom.

-

Melting Point Apparatus: Place the loaded capillary tube into the sample holder of a melting point apparatus.

-

Heating and Observation: Heat the sample rapidly to a temperature approximately 10-15°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute.

-

Recording the Range: Carefully observe the sample. Record the temperature at which the first drop of liquid appears (the beginning of the melting range) and the temperature at which the entire sample has melted (the end of the melting range).[11][13]

Differential Scanning Calorimetry (DSC)

For a more precise determination of the melting point and to investigate other thermal transitions, Differential Scanning Calorimetry (DSC) is the preferred method. DSC measures the difference in heat flow between the sample and a reference as a function of temperature. The melting point is observed as an endothermic peak on the DSC thermogram.

Safety and Handling

Aryl sulfonyl chlorides are reactive compounds and should be handled with appropriate safety precautions. They are sensitive to moisture and will hydrolyze to the corresponding sulfonic acid. They are also corrosive and can cause severe skin burns and eye damage. Always handle these compounds in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

While a specific literature value for the melting point of 2,6-dichloro-4-fluorobenzenesulfonyl chloride remains elusive, this technical guide provides a comprehensive framework for its experimental determination and overall physicochemical characterization. By leveraging data from analogous compounds and employing robust analytical methodologies, researchers can confidently assess the purity and identity of this important synthetic building block. The protocols and insights provided herein are intended to support the work of scientists and professionals in the fields of chemical synthesis and drug development.

References

-

Melting point determination. (n.d.). Retrieved from [Link]

-

BYJU'S. (2019, November 13). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

JoVE. (2017, February 22). Melting Point Determination of Solid Organic Compounds. Retrieved from [Link]

-

SSERC. (n.d.). Melting point determination. Retrieved from [Link]

-

ResolveMass Laboratories Inc. (n.d.). Melting Point Determination. Retrieved from [Link]

-

LookChem. (n.d.). General procedures for the purification of Acid chlorides. Retrieved from [Link]

-

ACS Publications. (2009, September 3). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Retrieved from [Link]

Sources

- 1. 88972-04-7|2,6-Dichloro-4-fluorobenzenesulfonyl chloride|BLD Pharm [bldpharm.com]

- 2. 2,6-dichloro-4-fluorobenzene-1-sulfonyl chloride | 88972-04-7 [m.chemicalbook.com]

- 3. 4-Fluorobenzenesulfonyl chloride, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 4. 2,6-Difluorobenzenesulfonyl chloride, 97% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. General procedures for the purification of Acid chlorides - Chempedia - LookChem [lookchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. SSERC | Melting point determination [sserc.org.uk]

- 11. Video: Melting Point Determination of Solid Organic Compounds [jove.com]

- 12. resolvemass.ca [resolvemass.ca]

- 13. byjus.com [byjus.com]

Application Note: Precision Synthesis of Sulfonamides using 2,6-Dichloro-4-fluorobenzenesulfonyl Chloride

Abstract & Strategic Value

This guide details the optimized protocol for synthesizing sulfonamides using 2,6-dichloro-4-fluorobenzenesulfonyl chloride .[1] This reagent is a "privileged scaffold" in medicinal chemistry due to two distinct properties:

-

Metabolic Stability: The steric bulk of the 2,6-dichloro substituents shields the resulting sulfonamide bond from enzymatic hydrolysis.[1]

-

Synthetic Versatility: The 4-fluoro substituent, activated by the electron-withdrawing sulfonyl group, serves as a latent handle for subsequent Nucleophilic Aromatic Substitution (

), allowing for rapid diversification of the para-position after the sulfonamide bond is formed.[1]

This protocol prioritizes chemoselectivity .[1] The primary challenge is ensuring exclusive nucleophilic attack at the sulfur atom (Sulfonylation) while suppressing premature attack at the carbon-fluorine bond (

Reagent Profile & Reactivity Analysis[1][2][3][4]

Chemical Properties

| Property | Data |

| CAS Number | 88972-04-7 |

| Molecular Weight | 263.50 g/mol |

| Appearance | White to pale yellow solid/liquid (low melting point) |

| Storage | 2-8°C, under inert atmosphere (Ar/N₂).[1][2] Moisture sensitive.[1][2][3] |

| Hazards | Corrosive (Causes burns), Lachrymator.[1] |

Mechanistic Dichotomy: Sulfonylation vs.

The reagent possesses two electrophilic sites.[1] Understanding the kinetic difference between them is crucial for purity.

-

Site A (Sulfonyl Sulfur): The intended reaction site.[1][4] The 2,6-dichloro groups provide steric hindrance, potentially slowing the approach of bulky amines, but they also increase the electrophilicity of the sulfur via induction.

-

Kinetic Status: Fast at

C.[1]

-

-

Site B (C-4 Carbon): The site of side reactions.[1] The C-F bond is activated for

by the strong electron-withdrawing sulfonyl group at the para-position.[1]-

Kinetic Status: Slower; typically requires elevated temperatures (

C) or excess strong nucleophiles.[1]

-

Control Strategy: To favor Site A, we operate at low temperatures (

Visualizing the Chemoselectivity

The following diagram illustrates the competing pathways and the optimal route.

Caption: Kinetic competition between sulfonylation (green path) and SNAr/Hydrolysis side reactions (red/yellow paths).

Experimental Protocols

Protocol A: Standard Synthesis (Primary & Secondary Amines)

Best for: Aliphatic amines, benzylamines, and electron-rich anilines.[1]

Materials

-

Reagent: 2,6-dichloro-4-fluorobenzenesulfonyl chloride (1.0 equiv)[1]

-

Nucleophile: Amine (1.0 - 1.1 equiv)[1]

-

Base: Pyridine (2.0 equiv) or Triethylamine (1.5 equiv) + DMAP (0.1 equiv cat.)[1]

-

Solvent: Anhydrous Dichloromethane (DCM) (

M concentration)

Step-by-Step Procedure

-

Preparation: Flame-dry a round-bottom flask and cool under

flow. Add a magnetic stir bar.[1] -

Amine Solubilization: Dissolve the Amine (1.0 equiv) and Base (Pyridine, 2.0 equiv) in anhydrous DCM.

-

Cooling: Submerge the flask in an ice/water bath (

C). Allow to equilibrate for 10 minutes. Critical: Low temperature prevents -

Reagent Addition: Dissolve the sulfonyl chloride (1.0 equiv) in a minimal amount of DCM. Add this solution dropwise to the amine mixture over 15–20 minutes.

-

Note: The solution may turn slightly yellow.[1]

-

-

Reaction: Stir at

C for 1 hour, then remove the ice bath and allow to warm to Room Temperature (RT). Stir for an additional 2–4 hours. -

Monitoring: Check TLC or LC-MS.

-

Target Mass:

or -

Side Product Check: Look for double addition (Amine displacing F) which will have a mass of

.[1]

-

-

Quench: Add 1M HCl (aq) to neutralize excess base and quench unreacted sulfonyl chloride.

Workup & Purification[5][6][7]

-

Extraction: Transfer to a separatory funnel. Separate phases. Extract aqueous layer 2x with DCM.[1]

-

Wash: Wash combined organics with:

-

Drying: Dry over anhydrous

, filter, and concentrate in vacuo. -

Purification: Recrystallization (EtOH/Water) is often sufficient due to the high crystallinity of these sulfonamides.[1] If necessary, flash chromatography (Hexanes/EtOAc).[1][7]

Protocol B: "Difficult" Substrates (Weak Nucleophiles/Anilines)

Best for: Sterically hindered amines or electron-deficient anilines where Protocol A yields are low.[1]

Modifications

-

Solvent: Change to THF (Tetrahydrofuran).[1]

-

Base: Use NaH (Sodium Hydride, 60% dispersion) or LiHMDS .[1]

-

Temperature:

C to RT.

Procedure

-

Suspend NaH (1.2 equiv) in anhydrous THF at

C under Argon. -

Add the weak amine/aniline (1.0 equiv) slowly.[1] Stir for 30 mins to generate the amide anion (

). -

Add the sulfonyl chloride (1.0 equiv) solution dropwise.[1][7]

-

Stir at RT.[1][5][8][4][7] Caution: Do not heat unless absolutely necessary, as the amide anion is a potent nucleophile that can trigger the

reaction at the fluorine position.

Troubleshooting & Optimization Guide

| Observation | Diagnosis | Corrective Action |

| Low Yield | Hydrolysis of Sulfonyl Chloride | Ensure solvents are anhydrous (Karl Fischer < 100 ppm).[1] Use fresh reagent. |

| Double Addition (+Amine mass) | Reduce reaction temperature. Ensure strict 1:1 stoichiometry of amine. Avoid excess base. | |

| Starting Material Remains | Steric Hindrance (2,6-dichloro effect) | Increase reaction time (up to 12h).[1] Add catalyst (DMAP, 10 mol%).[1] Switch to Protocol B (stronger base).[1] |

| Dark Coloration | Decomposition / Polymerization | Keep reaction strictly at |

References

-

General Sulfonamide Synthesis & Mechanisms

-

Selectivity (Sulfonylation vs SNAr)

-

Reactivity of Fluorinated Sulfonyl Chlorides

-

Handling of 2,6-Dichlorobenzenesulfonyl Chloride

Disclaimer: This protocol is intended for research purposes only. All chemicals should be handled by qualified personnel using appropriate Personal Protective Equipment (PPE) and engineering controls.[1]

Sources

- 1. CAS 60230-36-6: 2,6-Difluorobenzenesulfonyl chloride [cymitquimica.com]

- 2. 2,6-Difluorobenzenesulfonyl chloride | 60230-36-6 [chemicalbook.com]

- 3. assets.thermofisher.com [assets.thermofisher.com]

- 4. cbijournal.com [cbijournal.com]

- 5. benchchem.com [benchchem.com]

- 6. Sustainable synthesis of sulfonamides via oxidative chlorination in alternative solvents: a general, mild, and eco-friendly strategy - RSC Sustainability (RSC Publishing) [pubs.rsc.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 2,6-Difluorobenzenesulfonyl chloride 97 60230-36-6 [sigmaaldrich.com]

reaction conditions for 2,6-dichloro-4-fluorobenzenesulfonyl chloride with amines

Application Note & Protocol: Chemoselective Sulfonylation of Amines using 2,6-Dichloro-4-fluorobenzenesulfonyl Chloride

Abstract

This technical guide details the optimized reaction conditions for coupling 2,6-dichloro-4-fluorobenzenesulfonyl chloride (CAS: 88972-04-7) with primary and secondary amines.[1] Due to the unique substitution pattern—featuring a sterically hindered sulfonyl electrophile flanked by two chlorine atoms and a highly activated fluorine atom at the para position—this reagent presents a specific chemoselectivity challenge. This protocol prioritizes the formation of the sulfonamide bond (

Introduction & Strategic Importance

In medicinal chemistry, the 2,6-dichloro-4-fluorobenzenesulfonyl moiety is a high-value building block.[1] The 2,6-dichloro substitution pattern introduces significant torsional strain and steric bulk, often improving the metabolic stability of the resulting sulfonamide drug candidates by blocking metabolic hotspots. Meanwhile, the 4-fluoro group remains a versatile handle for late-stage diversification via

However, this dual-electrophile character requires precise control:

-

The Sulfonyl Chloride (

): The primary electrophile. Reactivity is dampened sterically by the ortho-chloro groups.[1] -

The 4-Fluoro Substituent: Activated by the strong electron-withdrawing nature of the sulfonyl group (Hammett

), making it susceptible to displacement by amines (

Core Objective: Achieve quantitative sulfonylation without touching the 4-fluoro group.

Mechanistic Insight & Chemoselectivity

The reaction is a competition between nucleophilic attack at the sulfur atom (Sulfonylation) and the aromatic ring carbon C-4 (

-

Path A (Desired): Attack at Sulfur. This is generally kinetically favored due to the high electrophilicity of the sulfonyl chloride. However, the 2,6-dichloro "gatekeepers" increase the activation energy compared to unhindered analogs (e.g., tosyl chloride).

-

Path B (Undesired): Attack at C-4. The formation of the Meisenheimer complex is stabilized by the electron-poor ring. If the reaction temperature is too high or if a large excess of amine is used, this pathway becomes competitive.

Key Control Parameter: Temperature and Stoichiometry. Low temperatures favor Path A. Excess amine promotes Path B.[1]

Experimental Protocol

Materials & Reagents

-

Electrophile: 2,6-Dichloro-4-fluorobenzenesulfonyl chloride (1.0 equiv).[1]

-

Nucleophile: Primary or Secondary Amine (1.0 – 1.1 equiv).[1] Do not use large excess.

-

Base: Pyridine (3.0 equiv) or Triethylamine (

) (1.5 equiv) with DMAP (5 mol% catalyst). -

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF).[2]

-

Quench: 1M HCl (aq) or Saturated

.

Standard Operating Procedure (SOP)

Step 1: Preparation Flame-dry a round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.[1] Charge with the Amine (1.0 equiv) and anhydrous DCM (0.2 M concentration relative to amine).

Step 2: Base Addition Cool the solution to 0 °C using an ice bath. Add Pyridine (3.0 equiv) dropwise.

-

Note: Pyridine is preferred over

for hindered sulfonyl chlorides as it can form a reactive sulfonyl-pyridinium intermediate that overcomes the steric barrier of the 2,6-dichloro groups.

Step 3: Electrophile Addition Dissolve 2,6-dichloro-4-fluorobenzenesulfonyl chloride (1.0 equiv) in a minimal volume of DCM.[1] Add this solution dropwise to the reaction mixture at 0 °C over 15–20 minutes.

-

Critical: Slow addition prevents localized high concentrations of the electrophile, reducing the risk of double-addition side products.

Step 4: Reaction Allow the mixture to stir at 0 °C for 1 hour , then slowly warm to Room Temperature (20–25 °C) . Stir for 4–12 hours.

-

Monitoring: Check TLC or LC-MS.[1] Look for the disappearance of the amine. If the reaction is sluggish (due to sterics), add DMAP (5 mol%) rather than heating above 40 °C.

Step 5: Workup

-

Wash with 1M HCl (2x) to remove pyridine/excess amine.[1] Caution: Ensure the product does not precipitate.

-

Wash with Brine (1x).[1]

-

Dry over anhydrous

, filter, and concentrate in vacuo.

Step 6: Purification Recrystallization (often from EtOH/Hexane) or Flash Column Chromatography (Hexane/EtOAc).

Optimization & Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Product contains displaced Fluorine (SnAr) | Temperature too high or excess amine used.[1] | Strictly maintain 0 °C during addition. Reduce amine stoichiometry to 1.0 equiv. Use a bulkier base (e.g., DIPEA) to prevent base-mediated SnAr.[1] |

| Low Conversion / Sluggish Reaction | Steric hindrance from 2,6-dichloro groups.[1] | Add DMAP (5-10 mol%) as a nucleophilic catalyst.[1] Switch solvent to THF or Acetonitrile .[1] |

| Hydrolysis (Sulfonic Acid formation) | Wet solvents or atmospheric moisture.[1] | Use anhydrous solvents.[1][2][3] Ensure |

| Double Sulfonylation (for primary amines) | Amine is too acidic/nucleophilic.[1] | Use 1.0 equiv of sulfonyl chloride exactly.[1] Stop reaction immediately upon consumption of starting material.[1] |

Visualization: Reaction Logic & Pathway[1]

Caption: Kinetic control at 0°C favors sulfonylation (Green). Elevated temperatures or excess amine risk activating the SnAr pathway (Red).

References

-

Naumchyk, V., et al. (2023).[1][4] SNAr or Sulfonylation? Chemoselective Amination of Halo(het)arene Sulfonyl Halides. ChemRxiv.[1][5][6] Link

-

BenchChem . (2025).[1][2][3] Application Notes and Protocols for Sulfonamide Synthesis using 2,4-Dichlorobenzenesulfonyl Chloride. Link (Proxy for hindered dichloro-systems).

-

Gómez-Palomino, A., & Cornella, J. (2019).[1] Selective Late-Stage Sulfonyl Chloride Formation from Sulfonamides. Angewandte Chemie International Edition. Link

-

Loughney, D. (2023).[1][7] Amine Reactions: The Hinsberg Test and Sulfonylation Mechanisms. Chemistry LibreTexts. Link

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. Multicomponent Reaction of CS2, Amines, and Sulfoxonium Ylides in Water: Straightforward Access to β-Keto Dithiocarbamates, Thiazolidine-2-thiones, and Thiazole-2-thiones [organic-chemistry.org]

- 5. chemrxiv.org [chemrxiv.org]

- 6. chemrxiv.org [chemrxiv.org]

- 7. chem.libretexts.org [chem.libretexts.org]

Precision Synthesis of N-Substituted 2,6-Dichloro-4-fluorobenzenesulfonamides: Navigating Steric and Electronic Conflicts

Topic: Synthesis of N-Substituted 2,6-Dichloro-4-fluorobenzenesulfonamides Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary & Strategic Analysis

The 2,6-dichloro-4-fluorobenzenesulfonamide scaffold represents a high-value pharmacophore in medicinal chemistry, particularly for anticancer (e.g., Dabrafenib analogs) and agrochemical applications. The unique substitution pattern offers a dual advantage: the 2,6-dichloro motif provides metabolic stability and rotational restriction (atropisomerism potential), while the 4-fluoro substituent serves as a versatile handle for hydrogen bonding or late-stage diversification via Nucleophilic Aromatic Substitution (SNAr).

However, synthesizing this scaffold presents a "Selectivity Paradox" that often leads to low yields or impure libraries if not managed with expert precision:

-

Steric Hindrance (The Barrier): The bulky chlorines at positions 2 and 6 severely shield the sulfonyl sulfur, retarding the rate of nucleophilic attack by amines during sulfonamide formation.

-

Electronic Activation (The Trap): The electron-withdrawing nature of the sulfonyl group (para) and chlorine atoms (meta-inductive) highly activates the 4-fluoro position toward SNAr.

The Challenge: You must force the sluggish sulfonylation reaction without triggering the facile displacement of the labile fluoride. This guide details a self-validating protocol to navigate this kinetic tightrope.

Retrosynthetic Logic & Pathway

The most robust route avoids direct electrophilic chlorosulfonation of 1,3-dichloro-5-fluorobenzene, which suffers from poor regioselectivity. Instead, we utilize the Sandmeyer-Meerwein Chlorosulfonylation of the corresponding aniline, ensuring 100% regiocontrol.

Figure 1: Retrosynthetic strategy prioritizing regiocontrol and convergent assembly.

Protocol A: Synthesis of 2,6-Dichloro-4-fluorobenzenesulfonyl Chloride

Note: While this intermediate is commercially available (CAS 88972-04-7), in-house synthesis is often required for scale-up or when using novel substitution patterns.

Mechanism & Rationale

Direct chlorosulfonation is avoided. We employ a diazotization-chlorosulfonylation sequence . The diazonium salt is generated in situ and coupled with sulfur dioxide in the presence of a copper(II) catalyst (Meerwein reaction).

-

Why CuCl₂? It mediates the single-electron transfer (SET) mechanism required to couple the aryl radical with SO₂, preventing side reactions common with simple copper salts.

Materials

-

Precursor: 2,6-Dichloro-4-fluoroaniline (1.0 equiv)

-

Reagents: Sodium nitrite (1.2 equiv), Thionyl chloride (excess) or SO₂ gas, Copper(II) chloride dihydrate (0.2 equiv).

-

Solvents: Glacial Acetic Acid (AcOH), Conc. HCl.

Step-by-Step Methodology

-

Diazotization (The Cold Step):

-

Dissolve 2,6-dichloro-4-fluoroaniline (10 mmol) in a mixture of glacial AcOH (20 mL) and conc. HCl (10 mL).

-

Cool to -5 °C to 0 °C (internal temperature). Critical: Do not let temp rise above 5°C to prevent phenol formation.

-

Add NaNO₂ (12 mmol) in minimal water dropwise. Stir for 45 min.

-

Validation: Check for excess nitrous acid using starch-iodide paper (should turn instant blue). If negative, add more NaNO₂.

-

-

The Meerwein Coupling:

-

Preparation of SO₂ Source: In a separate vessel, saturate glacial AcOH (20 mL) with SO₂ gas (bubbling for 30 min) OR use a commercially available SO₂/AcOH solution. Add CuCl₂·2H₂O (2 mmol).

-

Transfer: Transfer the cold diazonium solution portion-wise into the stirring SO₂/CuCl₂ mixture.

-

Observation: Vigorous evolution of N₂ gas will occur.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours until gas evolution ceases.

-

-

Work-up:

-

Pour the reaction mixture into ice-water (100 mL). The sulfonyl chloride will precipitate as a solid or oil.[1]

-

Extract with DCM (3 x 30 mL). Wash combined organics with cold water and brine.

-

Dry over MgSO₄ and concentrate in vacuo.

-

Storage: Use immediately or store under N₂ at 4°C. (Hydrolysis prone).

-

Protocol B: Sulfonamide Coupling (The Critical Step)

This step requires balancing the reaction rate against the risk of defluorination (SNAr).

The "Selectivity Paradox" Workflow

We utilize a catalytic activation strategy using DMAP (4-Dimethylaminopyridine) to accelerate sulfonylation without requiring excessive heat that would trigger SNAr.

Figure 2: Decision tree for coupling conditions based on amine nucleophilicity.

Standard Protocol (Primary Amines)

-

Setup:

-

Dissolve the amine (1.1 equiv) in anhydrous DCM (0.2 M concentration).

-

Add Pyridine (2.0 equiv). Expert Tip: Pyridine acts as both base and mild nucleophilic catalyst.

-

Cool to 0 °C .

-

-

Addition:

-

Dissolve 2,6-dichloro-4-fluorobenzenesulfonyl chloride (1.0 equiv) in minimal DCM.

-

Add dropwise to the amine solution over 15 minutes.

-

Why? Slow addition keeps the concentration of the electrophile low, favoring the faster sulfonylation over the slower SNAr side reaction.

-

-

Reaction & Monitoring:

-

Work-up:

-

Quench with 1M HCl (to remove pyridine and unreacted amine).

-

Wash organic layer with Sat. NaHCO₃ and Brine.

-

Dry (Na₂SO₄) and concentrate.[2]

-

Protocol Variation: Hindered Amines

For secondary or bulky amines, the pyridine method may fail.

-

Method: Deprotonate the amine with NaH (1.2 equiv) in THF at 0 °C , then add the sulfonyl chloride.

-

Note: Strong bases increase SNAr risk. Keep the reaction cold (0 °C) and quench immediately upon completion.

Troubleshooting & Optimization Matrix

| Issue | Observation | Root Cause | Corrective Action |

| Low Yield | Unreacted Sulfonyl Chloride remains. | Steric hindrance of 2,6-dichloro groups. | Add catalyst: DMAP (10 mol%) . Increase time, not temperature. |

| Impurity A | Product mass + (Amine - F). | SNAr Side Reaction : Amine displaced the 4-Fluoro group. | Reaction temp too high. Repeat at 0°C . Avoid excess amine. |

| Hydrolysis | Formation of Sulfonic Acid (Water soluble). | Wet solvents or poor storage of chloride. | Use anhydrous DCM . Distill pyridine/amines before use. |

| Color Change | Darkening/Tarry mixture. | Decomposition of diazonium salt (Protocol A). | Ensure internal temp <5°C during diazotization. Control exotherm. |

References

-

Meerwein Arylation & Chlorosulfonylation Principles

-

SNAr Reactivity of Fluoroarenes

- Thermo Fisher Scientific.

-

General Sulfonamide Synthesis Protocols

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Sulfonyl chloride synthesis by chlorosulfonation [organic-chemistry.org]

- 4. waseda.repo.nii.ac.jp [waseda.repo.nii.ac.jp]

- 5. Catalytic SNAr reaction of non-activated fluoroarenes with amines via Ru η6-arene complexes - Chemical Communications (RSC Publishing) [pubs.rsc.org]

Application Note: Microwave-Assisted Synthesis with 2,6-Dichloro-4-fluorobenzenesulfonyl Chloride

Executive Summary

This guide details the microwave-assisted synthesis protocols for 2,6-dichloro-4-fluorobenzenesulfonyl chloride (CAS: 88972-04-7). This scaffold is a "privileged structure" in drug discovery, serving as a precursor for CCR3 antagonists, antitumor agents, and enzyme inhibitors.

However, its unique substitution pattern presents two distinct chemical challenges:

-

Steric Hindrance (The "Ortho Effect"): The bulky chlorine atoms at the 2- and 6-positions create significant steric shielding around the sulfonyl group, often rendering standard room-temperature sulfonylation sluggish or incomplete.

-

Dual Electrophilicity: The molecule possesses two electrophilic sites—the sulfonyl sulfur and the C-4 carbon (activated for

by the fluorine atom).

Microwave irradiation (MW) is the enabling technology here. It provides the necessary activation energy to overcome the steric barrier at the sulfonyl center and facilitates high-temperature nucleophilic aromatic substitution (

Chemistry & Mechanism[1][2][3][4][5][6]

The Steric Challenge & Solution

In typical benzenesulfonyl chlorides, nucleophilic attack by an amine is rapid. However, in the 2,6-dichloro derivative, the chlorine atoms block the trajectory of the incoming nucleophile (amine). Conventional heating often leads to hydrolysis (reaction with ambient moisture) before the amine can react. Microwave dielectric heating rapidly aligns the dipoles, increasing the effective collision frequency and overcoming this activation barrier in minutes.

Sequential Reactivity (The "Scaffold Builder")

This reagent allows for a programmable Two-Step Diversification :

-

Step 1 (Sulfonylation): The highly reactive sulfonyl chloride reacts with Nucleophile A (Amine) to form the sulfonamide.

-

Step 2 (

): The resulting sulfonamide group is a strong electron-withdrawing group (EWG). Combined with the inductive effect of the chlorines, it activates the 4-fluoro position for displacement by Nucleophile B (Amine, Thiol, or Alkoxide).

Mechanistic Pathway Diagram

Figure 1: Sequential functionalization logic. Step 1 establishes the core sulfonamide bond, while Step 2 exploits the electronic activation of the 4-position for library diversification.

Equipment & Setup

-

Reactor: Single-mode microwave reactor (e.g., Biotage Initiator+, CEM Discover) or multi-mode system for parallel synthesis.

-

Vessels: 2–5 mL or 10–20 mL borosilicate glass vials with crimp caps and PTFE/silicone septa.

-

Temperature Control: IR sensor (external) is standard; fiber optic probe (internal) is recommended for Step 2 (

) to ensure accurate temperature monitoring of polar solvents like DMSO. -

Stirring: High-speed magnetic stirring (600–900 rpm) is critical to prevent "hot spots" in viscous reaction mixtures.

Experimental Protocols

Protocol A: Sterically Demanding Sulfonylation

Use this protocol to synthesize the primary sulfonamide core. This method is optimized to force the reaction despite the 2,6-dichloro steric blockade.

Reagents:

-

2,6-dichloro-4-fluorobenzenesulfonyl chloride (1.0 equiv)

-

Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base: Pyridine (2.0 equiv) or Triethylamine (2.0 equiv)

-

Solvent: Dichloromethane (DCM) or THF (Dry)

Procedure:

-

Preparation: In a microwave vial equipped with a stir bar, dissolve the sulfonyl chloride (1.0 mmol) in DCM (3 mL).

-

Addition: Add the amine (1.1 mmol) followed by pyridine (2.0 mmol). Note: The reaction may not be exothermic due to steric hindrance.

-

Sealing: Cap the vial immediately.

-

Irradiation: Heat in the microwave reactor using the parameters below.

-

Workup: Dilute with EtOAc (20 mL), wash with 1M HCl (to remove pyridine/unreacted amine), then Brine. Dry over MgSO₄ and concentrate.

Microwave Parameters (Step 1):

| Parameter | Setting | Rationale |

| Temperature | 80°C (DCM) or 100°C (THF) | Sufficient energy to overcome steric barrier without degrading the sulfonyl chloride. |

| Time | 10 – 20 min | Extended time compared to standard sulfonylations (usually 2-5 min) ensures conversion. |

| Pressure Limit | 15 bar | Safety cutoff for volatile solvents like DCM. |

| Power | Dynamic (High Absorption) | Polar transition state absorbs MW energy efficiently. |

Protocol B: Sequential Diversification

Use this protocol to displace the 4-Fluoro group. This is typically performed AFTER Protocol A.

Reagents:

-

Sulfonamide Intermediate (from Protocol A) (1.0 equiv)

-

Nucleophile (Amine, Thiol, or Phenol) (1.5 – 2.0 equiv)

-

Base:

(2.0 – 3.0 equiv) or DIPEA (for amines) -

Solvent: DMSO or NMP (High dielectric constant required for

)

Procedure:

-

Preparation: Dissolve the sulfonamide intermediate (0.5 mmol) in DMSO (2 mL).

-

Addition: Add the nucleophile (0.75 mmol) and

(1.5 mmol). -

Irradiation: Heat in the microwave reactor.

on electron-neutral rings is difficult, but the sulfonamide EWG makes this feasible. -

Workup: Pour into water (20 mL) to precipitate the product or extract with EtOAc.

Microwave Parameters (Step 2):

| Parameter | Setting | Rationale |

| Temperature | 120°C – 150°C | High temperature required to break the strong C-F bond (approx. 116 kcal/mol). |

| Time | 15 – 30 min | Monitor by LC-MS; reaction rate depends on nucleophile strength. |

| Solvent | DMSO / NMP | Excellent MW absorbers; stabilize the Meisenheimer complex intermediate. |

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Step 1) | Hydrolysis of Sulfonyl Chloride | Ensure glassware is dry. Increase amine equivalents (1.5x). Use anhydrous solvents. |

| Incomplete Reaction (Step 1) | Extreme Steric Bulk | Increase Temp to 110°C (switch solvent to Dichloroethane or Toluene). |

| No Reaction (Step 2) | Nucleophile too weak | Switch base to |

| Black/Tarry Product | Thermal Decomposition | Reduce temperature by 20°C and extend time. Use "PowerMax" (simultaneous cooling) if available. |

Safety & Handling

-

Corrosivity: 2,6-dichloro-4-fluorobenzenesulfonyl chloride is corrosive and a lachrymator. Handle only in a fume hood.

-

Pressure Hazards: Microwave heating of DCM generates significant pressure. Ensure vials are rated for >20 bar and never fill vials >75% volume.

-

HF Generation: The

reaction (Step 2) releases Fluoride ions, which can form HF in acidic workups. Always maintain a basic pH during the initial quench (use saturated

References

-

Microwave-Assisted Sulfonylation (General)

- Title: A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions.

- Source: RSC Advances, 2013.

-

URL:[Link]

-

Nucleophilic Arom

) on Fluoroarenes: -

Sequential Reactivity of Activated Halogens

-

Compound Data & Safety

Sources

handling moisture-sensitive 2,6-dichloro-4-fluorobenzenesulfonyl chloride

Application Note: Handling & Optimization Strategies for 2,6-Dichloro-4-fluorobenzenesulfonyl Chloride

Executive Summary

2,6-Dichloro-4-fluorobenzenesulfonyl chloride (CAS: 88972-04-7) is a specialized electrophile widely used in the synthesis of bioactive sulfonamides and sulfonate esters. Its unique substitution pattern—two chlorine atoms at the ortho positions and a fluorine atom at the para position—imparts distinct steric and electronic properties. While the ortho-dichloro motif provides metabolic stability to the resulting sulfonamide bond, it also creates significant steric hindrance during synthesis. Furthermore, the sulfonyl chloride moiety is highly moisture-sensitive, prone to rapid hydrolysis that liberates hydrochloric acid (HCl) and the corresponding sulfonic acid, degrading reagent purity and reaction yield.

This guide provides a rigorous, field-proven protocol for the storage, handling, and reaction of this compound, ensuring high reproducibility and safety in drug discovery workflows.

Material Characterization & Properties

Before handling, verify the material identity and physical state.[1] Note that while often a solid, low-melting impurities or ambient heat can result in a semi-solid or liquid state.

| Property | Data | Notes |

| Chemical Name | 2,6-Dichloro-4-fluorobenzenesulfonyl chloride | |

| CAS Number | 88972-04-7 | Primary Identifier |

| Molecular Formula | C₆H₂Cl₃FO₂S | |

| Molecular Weight | 263.50 g/mol | |

| Physical State | Low-melting solid or semi-solid | Critical: Check state upon receipt. |

| Solubility | Soluble in DCM, THF, EtOAc, Chloroform | Reacts violently with water/alcohols. |

| Stability | Moisture Sensitive | Hydrolyzes to sulfonic acid + HCl. |

Mechanism of Instability & Reactivity

Understanding the why behind the protocols is essential for troubleshooting.

The Hydrolysis Trap: Upon exposure to atmospheric moisture, the sulfur atom undergoes nucleophilic attack by water.

-

Formation of Sulfonic Acid: The chloride leaving group is displaced, forming 2,6-dichloro-4-fluorobenzenesulfonic acid.

-

HCl Generation: The displaced chloride combines with a proton to form HCl gas (fuming) or hydrochloric acid in solution.

-

Autocatalysis: The generated acid can catalyze further decomposition or side reactions with sensitive amine substrates.

The Steric Challenge: The 2,6-dichloro substitution creates a "steric wall" around the sulfur center.

-

Consequence: Nucleophilic attack by the desired amine is slower than with unhindered sulfonyl chlorides (e.g., tosyl chloride).

-

Risk: If the reaction is too slow, competitive hydrolysis by trace water becomes the dominant pathway.

-

Solution: We must use strictly anhydrous conditions and often a nucleophilic catalyst (e.g., DMAP) to accelerate the desired reaction over the background hydrolysis.

Visualizing the Pathway (Graphviz)

Caption: Competitive reaction pathways. Steric hindrance favors hydrolysis if moisture is present.

Protocol 1: Inert Handling & Storage

Objective: Prevent hydrolysis during storage and transfer. Equipment: Schlenk line (Argon/Nitrogen), Glovebox (optional but preferred), Desiccator.

-

Receipt & Initial Storage:

-

Upon receipt, inspect the bottle for white crusts (indication of hydrolysis).

-

Seal: Wrap the cap with Parafilm or electrical tape.

-

Environment: Store at 2–8°C in a secondary container containing active desiccant (e.g., Drierite or activated molecular sieves).

-

Long-term: If storing >1 month, flush the headspace with Argon before resealing.

-

-

Weighing & Transfer:

-

Ideally: Weigh inside a glovebox.

-

Benchtop:

-

Equip the reaction flask with a rubber septum and purge with Nitrogen/Argon.

-

Tare a dry syringe or a dried weighing boat (if solid).

-

Quick Transfer: Open the reagent bottle, withdraw the required amount, and immediately recap.

-

Dissolution: If adding as a solution, dissolve the reagent in anhydrous DCM or THF immediately after weighing. Do not let the neat solid sit on the balance.

-

-

Protocol 2: Optimized Sulfonylation Reaction

Objective: Synthesize sulfonamide while overcoming steric hindrance and preventing hydrolysis. Scale: 1.0 mmol basis (Scalable).

Reagents:

-

2,6-Dichloro-4-fluorobenzenesulfonyl chloride (1.0 equiv)

-

Amine substrate (1.0 – 1.2 equiv)

-

Base: Pyridine (3.0 equiv) OR Triethylamine (2.0 equiv) + DMAP (0.1 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM) or THF. (DCM is preferred for solubility).

Step-by-Step Procedure:

-

System Prep:

-

Flame-dry a round-bottom flask under vacuum; backfill with Argon.

-

Add a magnetic stir bar.[2]

-

-

Amine Solution:

-

Add the Amine (1.0 equiv) and Base (Pyridine or TEA) to the flask.[2]

-

Add Anhydrous DCM (concentration ~0.2 M).

-

Cool to 0°C (Ice bath). Note: Cooling controls the exotherm but also slows the reaction. Due to steric hindrance, you may need to warm to RT later.

-

-

Reagent Addition (The Critical Step):

-

Dissolve the Sulfonyl Chloride (1.0 equiv) in a separate dry vial with a minimal amount of anhydrous DCM.

-

Why? Adding a solution prevents "hot spots" and ensures immediate mixing.

-

Add the sulfonyl chloride solution dropwise to the amine mixture at 0°C over 10–15 minutes.

-

-

Reaction & Monitoring:

-

Allow the mixture to warm to Room Temperature (20–25°C) .

-

Expert Tip: Due to the 2,6-dichloro steric bulk, this reaction may be sluggish. If TLC/LCMS shows starting material after 4 hours, add DMAP (10 mol%) as a nucleophilic catalyst.

-

Stir for 12–24 hours.

-

-

Workup:

-

Quench by adding 1M HCl (if product is acid-stable) or Saturated NH₄Cl .

-

Why HCl? It removes the excess pyridine/TEA.

-

Extract with DCM (3x).[2]

-

Wash combined organics with Brine -> Dry over MgSO₄ -> Concentrate.

-

Workflow Diagram (Graphviz)

Caption: Optimized synthesis workflow including a decision loop for steric hindrance management.

Safety & Disposal

-

Hazards: Causes severe skin burns and eye damage (H314).[3] Reacts violently with water.

-

PPE: Neoprene or Nitrile gloves (double gloving recommended), safety goggles, lab coat. Work in a fume hood.

-

Spill Cleanup: Do not use water. Absorb with dry sand or vermiculite. Neutralize with weak base (sodium carbonate) only after absorption.

-

Quenching Excess Reagent:

-

Do not pour neat reagent into the drain.

-

Stir the waste residue in a beaker of dilute NaOH or Na₂CO₃ solution for 1 hour to fully hydrolyze the chloride to the sulfonate salt before disposal.

-

References

-

BenchChem. "Reaction of 2,4-Dichlorobenzenesulfonyl Chloride with Primary Amines."[2] Application Notes and Protocols. Accessed October 2025. Link

-

Sigma-Aldrich. "2,6-Dichlorobenzenesulfonyl chloride Safety Data Sheet."[4] MilliporeSigma. Accessed October 2025. Link

-

National Institutes of Health (NIH). "PubChem Compound Summary for CAS 88972-04-7." PubChem. Accessed October 2025. Link

-

Wipf, P. "Techniques for Handling Air- and Moisture-Sensitive Compounds." University of Pittsburgh, Department of Chemistry. Link

Sources

Technical Support Center: Overcoming Steric Hindrance in 2,6-Dichlorobenzenesulfonyl Chloride Reactions

Welcome to the Technical Support Center for scientists and researchers navigating the challenges of using 2,6-dichlorobenzenesulfonyl chloride in organic synthesis. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to empower you in your research and drug development endeavors. The significant steric hindrance posed by the two ortho-chloro substituents on this reagent requires carefully considered experimental design. This resource will equip you with the knowledge to overcome these challenges and achieve successful outcomes in your sulfonylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why are my reactions with 2,6-dichlorobenzenesulfonyl chloride and sterically hindered amines (e.g., secondary amines with bulky substituents) so slow or low-yielding?

A1: The primary challenge is the severe steric hindrance around the sulfur atom of 2,6-dichlorobenzenesulfonyl chloride, caused by the two chlorine atoms in the ortho positions. This "ortho effect" physically obstructs the approach of the nucleophilic amine to the electrophilic sulfur center.[1] When your amine is also sterically bulky, this combined steric clash significantly increases the activation energy of the reaction, leading to slow reaction rates or low conversion.[2][3]

Q2: I'm observing no reaction at room temperature. What is the first parameter I should adjust?

A2: For sterically demanding sulfonylation reactions, increasing the reaction temperature is often the most effective initial step. Providing more thermal energy helps the reacting molecules overcome the high activation energy barrier imposed by steric repulsion.[1][2] Depending on the solvent, refluxing the reaction mixture is a common strategy.

Q3: Are there any catalysts that can promote the reaction of 2,6-dichlorobenzenesulfonyl chloride with hindered amines?

A3: Yes, nucleophilic catalysts can be highly effective. 4-Dimethylaminopyridine (DMAP) is a well-documented catalyst for acylations and sulfonylations involving sterically hindered substrates.[2][4] DMAP reacts with the sulfonyl chloride to form a highly reactive N-sulfonylpyridinium intermediate, which is then more readily attacked by the hindered amine.[2][5] Lewis acids, such as indium powder, have also been shown to catalyze the sulfonylation of hindered amines by activating the sulfonyl chloride.[2][5]

Q4: What is the best type of base to use for these challenging reactions?

A4: The choice of base is critical. A common mistake is using a bulky tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA), which can exacerbate the steric problem.[1] Instead, consider a less-hindered, non-nucleophilic base like pyridine.[6] For particularly challenging cases, stronger, non-nucleophilic amidine or guanidine bases such as 1,8-Diazabicycloundec-7-ene (DBU) can be effective.[2]

Q5: Can microwave irradiation help to drive these reactions to completion?

A5: Absolutely. Microwave-assisted organic synthesis is a powerful technique for accelerating slow reactions, particularly those with high activation energies.[7][8] The rapid and efficient heating provided by microwave irradiation can significantly reduce reaction times and improve yields for the sulfonylation of hindered amines with 2,6-dichlorobenzenesulfonyl chloride.[7][8][9]

Troubleshooting Guide

This section provides a structured approach to troubleshooting common issues encountered during the sulfonylation of sterically hindered amines with 2,6-dichlorobenzenesulfonyl chloride.

Issue 1: Low or No Product Formation

| Plausible Cause | Suggested Solution | Scientific Rationale |

| Insufficient Thermal Energy | Gradually increase the reaction temperature, potentially to reflux. Monitor the reaction progress by TLC or LC-MS at regular intervals. | Overcomes the high activation energy barrier caused by steric hindrance.[1][2] |

| Inadequate Catalyst | Add a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP). | DMAP forms a highly reactive N-sulfonylpyridinium intermediate that is more susceptible to nucleophilic attack by the hindered amine.[2][4][5] |

| Suboptimal Base Selection | Switch from a bulky tertiary amine base (e.g., TEA, DIPEA) to a less hindered base like pyridine or a stronger, non-nucleophilic base such as DBU. | A less bulky base minimizes additional steric congestion around the reaction center. Strong, non-nucleophilic bases can facilitate deprotonation of the amine without competing as a nucleophile.[1][2] |

| Hydrolysis of Sulfonyl Chloride | Ensure all glassware is thoroughly dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). | 2,6-Dichlorobenzenesulfonyl chloride is sensitive to moisture and can hydrolyze, reducing the amount of active reagent available for the reaction.[1] |

Issue 2: Formation of Multiple Byproducts

| Plausible Cause | Suggested Solution | Scientific Rationale |

| Side Reactions at High Temperatures | If increasing the temperature leads to decomposition or byproduct formation, consider using microwave irradiation at a controlled temperature. | Microwave heating can provide the necessary energy for the reaction to proceed while minimizing the overall reaction time, which can reduce the formation of thermally induced byproducts.[7][8] |

| Reaction with Solvent | If using a potentially reactive solvent, switch to a more inert solvent such as toluene, acetonitrile, or dichloromethane (DCM). | Minimizes the possibility of the solvent participating in side reactions. |

| Di-sulfonylation of Primary Amines | Use a slight excess (1.1-1.2 equivalents) of the primary amine relative to the sulfonyl chloride. | This stoichiometric adjustment favors the formation of the mono-sulfonated product.[1] |

Experimental Protocols

Protocol 1: Standard Thermal Protocol for Sulfonylation of a Hindered Secondary Amine

This protocol provides a starting point for the reaction of 2,6-dichlorobenzenesulfonyl chloride with a sterically hindered secondary amine, such as diisopropylamine.

Materials:

-

2,6-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Hindered secondary amine (e.g., diisopropylamine) (1.2 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Toluene

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the hindered secondary amine (1.2 eq) in anhydrous toluene.

-

Add pyridine (2.0 eq) to the solution.

-

Add 2,6-dichlorobenzenesulfonyl chloride (1.0 eq) to the reaction mixture.

-

Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Protocol 2: DMAP-Catalyzed Protocol for Highly Hindered Amines

This protocol is recommended when the standard thermal protocol gives low yields or is very slow.

Materials:

-

2,6-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Highly hindered amine (1.2 eq)

-

4-Dimethylaminopyridine (DMAP) (0.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Dichloromethane (DCM)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the highly hindered amine (1.2 eq) and DMAP (0.1 eq) in anhydrous DCM.

-

Add pyridine (2.0 eq) to the solution and stir for 10 minutes at room temperature.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

In a separate flask, dissolve 2,6-dichlorobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.

-

Add the sulfonyl chloride solution dropwise to the amine solution at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS. If the reaction is sluggish, gentle heating (40 °C) can be applied.

-

Upon completion, work up the reaction as described in Protocol 1, steps 6-8. A more thorough wash with 1M HCl may be necessary to remove all traces of DMAP.[1]

Protocol 3: Microwave-Assisted Synthesis

This protocol is ideal for rapid reaction optimization and for driving difficult reactions to completion.

Materials:

-

2,6-Dichlorobenzenesulfonyl chloride (1.0 eq)

-

Hindered amine (1.1 eq)

-

Pyridine (2.0 eq)

-

Anhydrous Acetonitrile

Procedure:

-

In a microwave-safe reaction vessel, combine the hindered amine (1.1 eq), 2,6-dichlorobenzenesulfonyl chloride (1.0 eq), and pyridine (2.0 eq) in anhydrous acetonitrile.

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the reaction mixture at a temperature between 100-150 °C for 10-60 minutes. The optimal time and temperature should be determined empirically.

-

After the reaction is complete, cool the vessel to room temperature.

-

Work up the reaction as described in Protocol 1, steps 6-8.

Data Presentation

The following table summarizes representative conditions and expected outcomes for the sulfonylation of a hindered amine with different sulfonyl chlorides, highlighting the challenges associated with ortho-substitution.

| Sulfonyl Chloride | Hindered Amine | Base | Catalyst | Conditions | Yield | Reference |

| Benzenesulfonyl chloride | Dibutylamine | NaOH (1.0 M) | None | Aqueous, rt | 94% | [10] |

| 2,4-Dichlorobenzenesulfonyl chloride | Benzylamine | Pyridine | None | DCM, 0°C to rt, 12h | Good | [8] |

| o-Nitrobenzenesulfonyl chloride | Resin-bound primary amine | DMAP | DMAP | NMP, rt, 2h | - | [2] |

| 2,6-Dichlorobenzenesulfonyl chloride | 2,6-Dichloroaniline | None | None | Neat, boil, 10 min | - | [11] |

Note: Yields are highly substrate-dependent and the above table should be used as a general guide.

Visualizations

Troubleshooting Workflow

Caption: A decision-making workflow for troubleshooting low-yielding reactions.

Mechanism of DMAP Catalysis

Caption: The catalytic cycle of DMAP in sulfonylation reactions.

References

- Yadav, A. R., Mohite, S. K., & Magdum, C. S. (2020). Microwave assisted synthesis of some Traditional reactions: Green chemistry approach. World Journal of Pharmacy and Pharmaceutical Sciences, 9(6), 845-852.

- King, J. F., Gill, M. S., & Ciubotaru, P. (1988). Benzenesulfonyl chloride with primary and secondary amines in aqueous media — Unexpected high conversions to sulfonamides at high pH. Canadian Journal of Chemistry, 66(10), 2533-2543.

- Gowda, B. T., et al. (2011). N-(2,6-Dichlorophenyl)benzenesulfonamide. Acta Crystallographica Section E: Structure Reports Online, 67(1), o147.